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Compound of Interest

Compound Name: Ethyl cyanate

Cat. No.: B3054997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ethyl
cyanate (C₃H₅NO), a valuable reagent and intermediate in organic synthesis. Due to the

limited availability of experimental spectroscopic data in public databases, this guide presents a

combination of available mass spectrometry information and computationally predicted Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectra. Detailed experimental protocols for

acquiring such spectra are also provided to facilitate further research and characterization of

this compound.

Introduction to Ethyl Cyanate
Ethyl cyanate (CAS 627-48-5) is an organic compound with the chemical structure

CH₃CH₂OCN. It is an ester of cyanic acid and ethanol. Its ambidentate cyanate group (-OCN)

makes it a versatile building block in the synthesis of a variety of nitrogen-containing

heterocycles and other functionalized molecules. Accurate spectroscopic characterization is

crucial for confirming its identity, assessing its purity, and understanding its reactivity.

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for ethyl
cyanate. This information is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Precise, experimentally verified NMR data for ethyl cyanate is not widely available in the

public domain. Therefore, the following ¹H and ¹³C NMR data are predicted based on

computational models. These predictions serve as a valuable reference for researchers

working with this compound.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl Cyanate

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~4.3 Quartet 2H -O-CH₂-CH₃

~1.4 Triplet 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl Cyanate

Chemical Shift (δ) [ppm] Assignment

~115 CN

~70 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum of ethyl cyanate is characterized by the distinctive stretching vibration of the

cyanate group. Predicted vibrational frequencies for the key functional groups are presented

below.

Table 3: Predicted IR Spectral Data for Ethyl Cyanate

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium-Strong C-H stretch (alkane)

~2250 Strong -O-C≡N stretch

~1100 Strong C-O stretch
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ethyl cyanate would be expected to show a

molecular ion peak and several characteristic fragment ions. While a complete experimental

mass spectrum is not readily available, the NIST Mass Spectrometry Data Center provides the

three most abundant peaks from a GC-MS analysis.[1]

Table 4: Mass Spectrometry Data for Ethyl Cyanate

m/z Relative Intensity Proposed Fragment

71 Low
[CH₃CH₂OCN]⁺ (Molecular

Ion)

56 High [CH₂=CHOCN]⁺

29 Very High [CH₃CH₂]⁺

27 Medium [C₂H₃]⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra of a

liquid organic compound such as ethyl cyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of ethyl cyanate in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a clean, dry NMR tube.[2][3]

The choice of solvent depends on the solubility of the compound and should be noted.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic

field.
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Shim the magnetic field to achieve homogeneity and optimal spectral resolution.

Tune and match the probe for the ¹H frequency.

Data Acquisition:

Set the appropriate spectral width (typically -2 to 12 ppm for ¹H NMR).

Use a standard 90° pulse sequence.

Set the number of scans (typically 8-16 for a sample of this concentration).

Set the relaxation delay (D1) to 1-2 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption peaks.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the peaks to determine the relative ratios of the different types of protons.

Analyze the chemical shifts and splitting patterns to assign the signals to the

corresponding protons in the molecule.

3.1.2. ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated sample is generally required for ¹³C NMR.

Dissolve 20-50 mg of ethyl cyanate in 0.6-0.7 mL of a deuterated solvent in a clean, dry

NMR tube.[4][5]

Instrument Setup: Follow the same instrument setup procedure as for ¹H NMR, but tune and

match the probe for the ¹³C frequency.

Data Acquisition:
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Set the appropriate spectral width (typically 0 to 220 ppm for ¹³C NMR).

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to

simplify the spectrum to singlets for each carbon.[4]

Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range

from hundreds to thousands of scans depending on the sample concentration).

Use a relaxation delay (D1) of 2-5 seconds.

Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.

Reference the spectrum to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of liquid ethyl cyanate onto the surface of a salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top and gently press to form a thin liquid film between the

plates.

Instrument Setup:

Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

Acquire a background spectrum of the empty sample compartment to subtract any

atmospheric H₂O and CO₂ signals.[6]

Data Acquisition:
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Place the salt plates with the sample in the spectrometer's sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing and Analysis:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and bond vibrations in the ethyl cyanate molecule.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

For a volatile liquid like ethyl cyanate, a direct insertion probe or injection into a gas

chromatograph (GC) coupled to the mass spectrometer can be used.

The sample is vaporized in the ion source.

Ionization:

The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).[7]

This causes the molecules to ionize, forming a molecular ion (M⁺˙), and to fragment into

smaller, charged ions.

Mass Analysis:

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:
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A detector records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each

ion.

Analyze the molecular ion peak to determine the molecular weight and the fragmentation

pattern to deduce the structure of the molecule.

Visualization of Structure and Fragmentation
The following diagrams, generated using the DOT language, illustrate the structure of ethyl
cyanate and a proposed fragmentation pathway in mass spectrometry.

Structure of Ethyl Cyanate
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Caption: Chemical structure of ethyl cyanate.
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Proposed Mass Spectrometry Fragmentation of Ethyl Cyanate
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Caption: Proposed fragmentation pathway of ethyl cyanate in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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